molecular formula C21H20FNO6 B4040431 8-[3-(2-fluorophenoxy)propoxy]-2-methylquinoline oxalate

8-[3-(2-fluorophenoxy)propoxy]-2-methylquinoline oxalate

Cat. No.: B4040431
M. Wt: 401.4 g/mol
InChI Key: MPWTWJXHKQRXIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-[3-(2-fluorophenoxy)propoxy]-2-methylquinoline oxalate is a useful research compound. Its molecular formula is C21H20FNO6 and its molecular weight is 401.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 401.12746552 g/mol and the complexity rating of the compound is 426. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Ultraweak Fluorescence and Metal Ion Detection

Hydroxyquinoline derivatives, including 8-hydroxyquinoline, are noted for their ability to form complexes with metal ions, which is beneficial for the detection, separation, and quantitative analysis of these ions. Their coordination with aluminum, for example, results in strong visible emission applicable in the fabrication of organic light-emitting diodes (OLEDs). The ultraweak fluorescence of 8-hydroxyquinoline in water, attributed to ultrafast proton transfer in the excited state, contrasts with the strong fluorescence of its metal complexes, suggesting applications in fluorescence-based sensors and analytical chemistry (Park et al., 2016).

Corrosion Detection

The fluorescence turn-on mechanism of 8-hydroxyquinoline upon chelate formation with Fe2+/Fe3+ ions has been utilized in epoxy coatings for corrosion detection. Incorporating 8-hydroxyquinoline into coatings allows for the early detection of corrosion in metal structures, demonstrating its potential in industrial applications where material integrity is critical (Roshan et al., 2018).

Metal Ion Sensing and Imaging

8-Hydroxyquinoline derivatives have been developed as selective sensors for metal ions such as Hg2+, showcasing the ability to change solution color upon metal detection. This property is valuable in environmental monitoring and laboratory analyses, where quick and visible detection of specific ions is required (Moon et al., 2004).

Photostability in Fluoroquinolones

Research on fluoroquinolones substituted at the 8 position has indicated that the introduction of a methoxy group enhances photostability, reducing the potential for decreased antibacterial activity and increased cytotoxicity upon UV irradiation. This finding has implications for the design of more stable and effective antibacterial agents (Matsumoto et al., 1992).

Zinc Sensing in Biological Systems

Derivatives of 8-hydroxy-2-methylquinoline have been identified as powerful prototypes for zinc sensors in biological systems, highlighting their role in sensitive and selective real-time monitoring of free Zn2+ in complex biological samples. Such sensors are crucial for understanding the roles of zinc in health and disease (Pearce et al., 2001).

Properties

IUPAC Name

8-[3-(2-fluorophenoxy)propoxy]-2-methylquinoline;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FNO2.C2H2O4/c1-14-10-11-15-6-4-9-18(19(15)21-14)23-13-5-12-22-17-8-3-2-7-16(17)20;3-1(4)2(5)6/h2-4,6-11H,5,12-13H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPWTWJXHKQRXIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2OCCCOC3=CC=CC=C3F)C=C1.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.